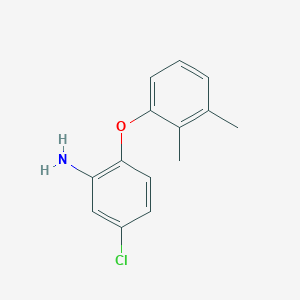

5-Chloro-2-(2,3-dimethylphenoxy)aniline

Übersicht

Beschreibung

5-Chloro-2-(2,3-dimethylphenoxy)aniline is a chemical compound with the molecular formula C14H14ClNO and a molecular weight of 247.72 . It is used for research purposes .

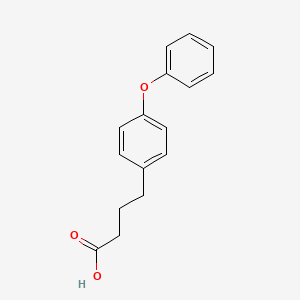

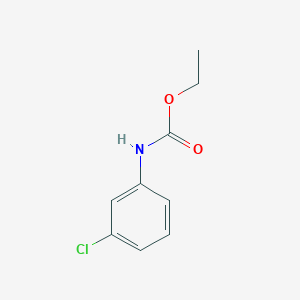

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(2,3-dimethylphenoxy)aniline consists of a benzene ring with a chlorine atom and an amine group attached. It also has a phenoxy group attached, which contains another benzene ring with two methyl groups .Physical And Chemical Properties Analysis

5-Chloro-2-(2,3-dimethylphenoxy)aniline has a molecular weight of 247.72 and a molecular formula of C14H14ClNO .Wissenschaftliche Forschungsanwendungen

Organometallic Compound Synthesis

- The compound has been utilized in the synthesis of pentacoordinate triorganotin(IV) compounds, exhibiting hypervalent nature and trigonal-bipyramidal structures (Suzuki, Son, Noyori, & Masuda, 1990).

Crystal Structure and NMR Spectroscopy

- A study focused on the chemical preparation, crystal structure, and NMR spectroscopy of an organic cation 5-chloro(2,4-dimethoxy)anilinium monophosphate (Kefi, Abid, Nasr, & Rzaigui, 2007).

Polymerization Catalysts

- Research on nickel(II) and palladium(II) diimine complexes bearing 2,6-diphenyl aniline moieties for olefin polymerization has been conducted, exploring ligand preparation and polymerization behavior (Schmid, Eberhardt, Klinga, Leskelä, & Rieger, 2001).

Photochromic Mechanism in Polymeric Films

- The compound has been utilized in synthesizing polyurethane cationomers with fluorescent properties, investigating the photochromic mechanism of salicylideneanil structures (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).

Redox Reactions in Environmental Contexts

- A study evaluated the redox reaction between manganese dioxide and anilines, including the 5-Chloro-2-(2,3-dimethylphenoxy)aniline derivative, in aqueous suspensions, with implications for environmental transformations (Laha & Luthy, 1990).

Nephrotoxicity Studies

- The effects of cytochrome P450 isozyme inhibitors on the nephrotoxicity of chlorinated anilines like 3,5‐dichloroaniline were examined, suggesting multiple pathways for bioactivation (Rankin, Racine, Ferguson, Preston, & Anestis, 2013).

Chemical Synthesis Processes

- Investigations into the production of related aniline compounds, including optimal conditions for producing 2,5 - dimethoxy - 4 chloro-aniline, have been conducted, highlighting the importance of reaction conditions (Wang Dong-tia, 2000).

Electrocatalytic Applications

- Research into electrochemical synthesis in aqueous solution of novel polymers based on aniline derivatives demonstrates their potential in advanced materials applications, such as in dye-sensitized solar cells (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).

Eigenschaften

IUPAC Name |

5-chloro-2-(2,3-dimethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-4-3-5-13(10(9)2)17-14-7-6-11(15)8-12(14)16/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJWLTHVSIELFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)Cl)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(2,3-dimethylphenoxy)aniline | |

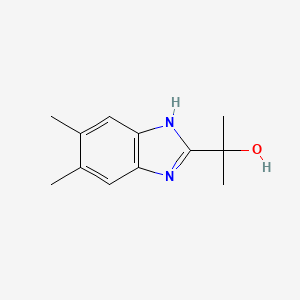

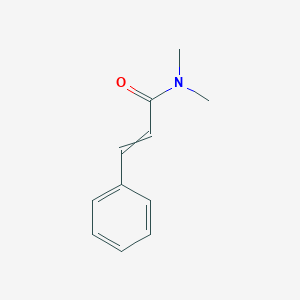

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Chloro-2-(chloromethyl)phenoxy]acetic acid](/img/structure/B1361618.png)